

# Spectral Analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Technical Guide

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## Compound of Interest

**Compound Name:** 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

**Cat. No.:** B1267400

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile**, a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.<sup>[1][2]</sup> This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectral analysis.

## Core Spectral Data

The following tables summarize the anticipated spectral data for **3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile** based on its chemical structure and established principles of spectroscopic analysis for aromatic and halogenated compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 7.1 - 7.3	Singlet	1H	Ar-H
~ 6.8 - 7.0	Singlet	1H	Ar-H
~ 3.9	Singlet	3H	OCH <sub>3</sub>
~ 3.8	Singlet	3H	OCH <sub>3</sub>
~ 2.9 - 3.1	Triplet	2H	Ar-CH <sub>2</sub>
~ 2.6 - 2.8	Triplet	2H	CH <sub>2</sub> -CN

**<sup>13</sup>C NMR (Carbon-13 NMR)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 150 - 152	Ar-C-O
~ 148 - 150	Ar-C-O
~ 118 - 120	Ar-C-H
~ 117 - 119	-CN (Nitrile Carbon)
~ 115 - 117	Ar-C-Br
~ 113 - 115	Ar-C-H
~ 56	OCH <sub>3</sub>
~ 55	OCH <sub>3</sub>
~ 30 - 35	Ar-CH <sub>2</sub>
~ 18 - 22	CH <sub>2</sub> -CN

**Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium-Weak	Aromatic C-H Stretch
~ 2950 - 2850	Medium	Aliphatic C-H Stretch
~ 2250 - 2240	Medium	C≡N (Nitrile) Stretch
~ 1600 - 1585	Medium-Strong	Aromatic C=C Stretch
~ 1500 - 1400	Medium-Strong	Aromatic C=C Stretch
~ 1250 - 1000	Strong	C-O (Ether) Stretch
~ 900 - 675	Strong	Aromatic C-H Out-of-Plane Bend
~ 600 - 500	Medium	C-Br Stretch

## Mass Spectrometry (MS) Data

m/z Ratio	Relative Abundance	Assignment
271	~50%	[M+2] <sup>+</sup> (with <sup>81</sup> Br isotope)
269	~50%	[M] <sup>+</sup> (with <sup>79</sup> Br isotope)
256/254	Variable	[M-CH <sub>3</sub> ] <sup>+</sup>
230/228	Variable	[M-CH <sub>2</sub> CN] <sup>+</sup>
190	Variable	[M-Br-H] <sup>+</sup>
175	Variable	[M-Br-CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard techniques for the analysis of organic compounds.

## NMR Spectroscopy

High-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be acquired using a standard NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

**Sample Preparation:** Approximately 5-10 mg of **3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile** is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), in a 5 mm NMR tube.<sup>[3]</sup> The solvent should fully dissolve the compound and not have interfering signals in the regions of interest.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is utilized.<sup>[3]</sup>
- Temperature: Spectra are typically recorded at a standard probe temperature of 298 K (25 °C).<sup>[3]</sup>
- Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.
- Data Acquisition: A larger number of scans is typically required for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR to obtain adequate signal intensity.

## Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

**Sample Preparation:** The sample can be prepared using one of the following methods:

- KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
- Thin Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin

film of the compound.

- ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.

**Data Acquisition:** The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric  $\text{CO}_2$  and water vapor. Aromatic compounds typically show characteristic absorptions in the regions of 3100-3000  $\text{cm}^{-1}$  (=C-H stretch), 1600-1585  $\text{cm}^{-1}$ , and 1500-1400  $\text{cm}^{-1}$  (C=C stretching).[4]

## Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule.

**Sample Introduction:** The sample can be introduced into the mass spectrometer via:

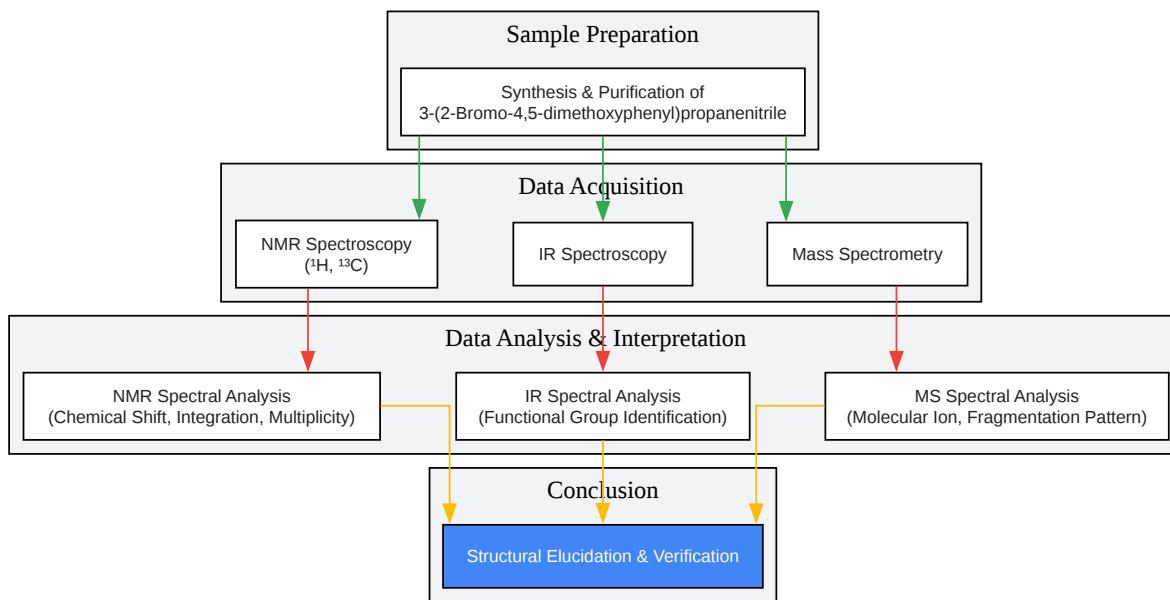
- Direct Insertion Probe: For solid samples.
- Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable.
- Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, often using a mobile phase of acetonitrile and water with formic acid for MS compatibility.[5]

**Data Acquisition:**

- Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The abundance of each ion is measured. Due to the presence of bromine, which has two major isotopes ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity ( $\text{M}^+$  and  $\text{M}+2$ ) separated by 2  $m/z$  units.[6][7]

# Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of **3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile**.



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Caption: Workflow for spectral data acquisition and analysis.

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